Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is a complex organic compound with the molecular formula C16H26N2O4S2 and a molecular weight of 374.5186 . This compound is characterized by its unique structure, which includes a dithiolo-pyrazine ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiolo-pyrazine ring system and subsequent esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dithiolo-pyrazine derivatives and esters of propanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is unique due to its specific combination of functional groups and ring system. This gives it distinct chemical reactivity and potential for various applications that may not be achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
115816-67-6 |
---|---|
Molekularformel |
C16H26N2O4S2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
dipropyl 2-(4,7-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedioate |
InChI |
InChI=1S/C16H26N2O4S2/c1-5-9-21-14(19)11(15(20)22-10-6-2)16-23-12-13(24-16)18(4)8-7-17(12)3/h12-13H,5-10H2,1-4H3 |
InChI-Schlüssel |
UOIDEMOWEJIQJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(=C1SC2C(S1)N(CCN2C)C)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.